Pyrazole Regioisomerism: 4-yl vs. 3-yl Substitution and Its Impact on BACE-1 Inhibition Potential
The 1-methylpyrazol-4-yl regioisomer (this compound) positions the pyrazole N2 nitrogen as a hydrogen-bond acceptor at a distinct distance and angle from the pyrrolidinone ring relative to the 1-methylpyrazol-3-yl isomer [1]. In a structurally analogous series of 5-oxopyrrolidine-3-carboxylic acid derivatives obtained by directed C(sp³)–H arylation, compounds bearing an aryl appendage that occupies the BACE-1 S2′ subsite achieved sub-micromolar BACE-1 inhibition, while the parent unsubstituted 5-oxopyrrolidine scaffold was inactive [2]. Although direct IC₅₀ data for CAS 1479954-34-1 itself have not been reported, the regioisomeric series demonstrates that pyrazole attachment position is a primary driver of biological activity.
| Evidence Dimension | BACE-1 inhibitory activity (regioisomer-dependent) |
|---|---|
| Target Compound Data | 1-methylpyrazol-4-yl isomer; no directly reported IC₅₀ |
| Comparator Or Baseline | Parent 5-oxopyrrolidine-3-carboxylic acid scaffold (IC₅₀ > 50 µM, inactive); 3-yl isomer series (variable activity) |
| Quantified Difference | Sub-micromolar BACE-1 inhibition achievable for aryl-substituted 5-oxopyrrolidine-3-carboxylic acid derivatives vs. inactive parent scaffold [2] |
| Conditions | FRET-based BACE-1 enzymatic assay; recombinant human BACE-1, pH 4.5, 37°C [2] |
Why This Matters
Researchers sourcing BACE-1 inhibitor scaffolds should select the 4-yl regioisomer to match the substitution pattern known to engage the S2′ pocket; the unsubstituted or 3-yl variants lack this validated binding motif.
- [1] PubChem Compound Summary CID 63379700. 1-tert-butyl-2-(1-methyl-1H-pyrazol-4-yl)-5-oxopyrrolidine-3-carboxylic acid. https://pubchem.ncbi.nlm.nih.gov/compound/1479954-34-1 View Source
- [2] Baldini, L.; Lenci, E.; Faggi, C.; Trabocchi, A. Identification of BACE-1 inhibitors through directed C(sp³)–H activation on 5-oxo-pyrrolidine-3-carboxylic acid derivatives. Org. Biomol. Chem. 2024, 22, 2839–2850. View Source
